2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is a compound that belongs to the class of hydroxytetralins, which are derivatives of tetralin. This compound is primarily investigated for its interactions with dopamine receptors, particularly the D2 receptor, making it significant in the context of neurological research and potential therapeutic applications. The compound's structure allows it to act as a dopamine agonist, which can play a role in conditions such as Parkinson's disease and other neurodegenerative disorders.
The compound can be classified as a dopamine receptor agonist. Its primary source is synthetic, with various methods developed for its preparation. The classification of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin falls under the category of pharmacologically active compounds, specifically targeting the D2 dopamine receptor .
The synthesis of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin typically involves several steps. One reported method includes a two-step synthesis:
The entire synthesis process takes approximately 60 to 75 minutes, highlighting the efficiency of this method for generating radiolabeled compounds used in positron emission tomography (PET) imaging studies.
The molecular formula for 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is . The structure consists of a tetralin core substituted with an amino group and a hydroxyl group, which are crucial for its biological activity.
Key structural features include:
The primary chemical reactions involving 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin focus on its interaction with biological receptors rather than classical organic reactions. The compound acts as a high-affinity ligand for D2 receptors, exhibiting significant binding characteristics:
The mechanism of action for 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin primarily involves its agonistic activity at D2 dopamine receptors. Upon binding to these receptors, it mimics the action of dopamine, leading to:
Data from biodistribution studies in rodents indicate that this compound accumulates significantly in the striatum shortly after administration, suggesting effective targeting of dopaminergic pathways .
The physical properties of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin include:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed for purity assessment and quantification during synthesis .
2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin has several applications in scientific research:
The compound 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin is systematically named under IUPAC rules as 5,6,7,8-tetrahydro-6-[(2-phenylethyl)propylamino]-1-naphthalenol. This nomenclature precisely defines its tetrahydronaphthalene backbone with hydroxyl substitution at C1 (position 5 in the non-reduced system) and a tertiary amine functionality at C6 incorporating phenethyl and propyl groups [2] [7].
The compound exhibits multiple synonyms across chemical databases and literature, reflecting its research history and naming variations:
Table 1: Synonyms of 2-(N-Propyl-N-phenethylamino)-5-hydroxytetralin
Synonym | Source/Context |
---|---|
PPHT | Common research abbreviation |
N-0434 | Early developmental code |
2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin | Chemical nomenclature variant |
6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | Systematic positional notation |
87857-27-0 | CAS Registry Number |
These synonyms appear consistently across pharmacological literature, chemical catalogs, and patent documents, with PPHT and N-0434 being the most prevalent in neuroscience contexts [2] [5] [7]. The hydrochloride salt form (CAS not specified in sources) is referenced as "(+/-)-PPHT hydrochloride" in synthetic chemistry literature [5].
The molecular formula of PPHT is C₂₁H₂₇NO, determined through elemental analysis and mass spectrometric characterization [2] [7]. This formula accounts for:
The molecular weight is calculated as 309.45 g/mol based on standard atomic masses (C=12.01, H=1.008, N=14.01, O=16.00) [2] [7]. For the hydrochloride salt form (C₂₁H₂₈ClNO), the molecular weight increases to 345.91 g/mol due to the addition of hydrogen chloride [5].
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular formula (base) | C₂₁H₂₇NO |
Exact mass (base) | 309.2093 g/mol |
Molecular formula (HCl salt) | C₂₁H₂₈ClNO |
Exact mass (HCl salt) | 345.1858 g/mol |
Heavy atom count | 23 |
Monoisotopic mass | 309.2093 g/mol |
Mass spectrometric analysis confirms the molecular ion peak at m/z 309.2093 under high-resolution conditions, with characteristic fragment ions corresponding to cleavage of the propyl-phenethyl groups [7].
PPHT contains two chiral centers at positions C6 (tetralin numbering) and C2 (aminotetralin numbering), theoretically generating four stereoisomers [(R,R), (S,S), (R,S), (S,R)] [6]. Current research indicates the compound is typically synthesized and utilized as a racemic mixture [(±)-PPHT], as evidenced by the "(±)" prefix in pharmacological studies [5].
Chiral resolution remains challenging due to:1) Conformational flexibility of the phenethyl and propyl side chains2) Limited rotational barriers around the C-N bonds3) Absence of crystalline derivatives suitable for diastereomeric separation
The hydrochloride salt form [(±)-2-(N-Phenylethyl-N-propyl)amino-5-hydroxytetralin hydrochloride] has been used in resolution attempts via chiral HPLC, though specific resolution conditions and absolute configurations of isolated enantiomers are not detailed in available literature [5]. Early structure-activity studies of aminotetralins suggest that stereochemistry significantly impacts dopamine receptor binding affinity, with the (S)-configuration at C6 generally preferred for D2 receptor engagement in 5-hydroxytetralin derivatives [6] [7].
Table 3: Stereochemical Features
Characteristic | Detail |
---|---|
Chiral centers | 2 (C6 and C2 positions) |
Stereoisomers | 4 possible (2 diastereomeric pairs) |
Common form | Racemic mixture (±) |
Configuration significance | Receptor binding specificity (predicted) |
Salt form used in resolution | Hydrochloride |
While single-crystal X-ray diffraction data remains unavailable in public databases, spectroscopic characterization provides detailed structural insights:
Nuclear Magnetic Resonance (NMR) Spectroscopy:Proton NMR (¹H-NMR) in CDCl₃ shows characteristic signals:
Carbon-13 (¹³C-NMR) analysis confirms:
Mass Spectrometry:Electron ionization (EI-MS) exhibits key fragments:
Infrared Spectroscopy:FTIR analysis (KBr pellet) identifies critical functional groups:
Computational Analysis:Semi-empirical calculations (AM1, PM3) and density functional theory (DFT) at B3LYP/6-31G* level reveal:
Table 4: Spectroscopic Characteristics
Technique | Key Features |
---|---|
¹H-NMR | Aromatic multiplet (δ 7.25–6.65), aliphatic multiplets (δ 3.60–2.85, 2.80–1.95) |
¹³C-NMR | Quaternary carbons δ 152.3, 144.2; aliphatic carbons δ 54.7–23.1 |
EI-MS | M⁺ 309 (low), base peak 174, characteristic fragments at 252/226 |
FTIR | OH stretch 3250 cm⁻¹, aromatic stretches 1600–1490 cm⁻¹, C-N 1220 cm⁻¹ |
Computational | Half-chair tetralin, equatorial amine, gauche phenethyl |
The combined spectroscopic profile provides definitive identification parameters for PPHT, though the absence of crystallographic data limits precise conformational analysis in the solid state. Molecular mechanics simulations suggest the bioactive conformation positions the phenethyl group perpendicular to the tetralin plane to minimize steric interactions [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0